Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a natural product found in Camellia sinensis, Deverra scoparia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 117611-67-3
VCID: VC20870799
InChI: InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Molecular Formula: C27H30O16
Molecular Weight: 610.5 g/mol

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside

CAS No.: 117611-67-3

Cat. No.: VC20870799

Molecular Formula: C27H30O16

Molecular Weight: 610.5 g/mol

* For research use only. Not for human or veterinary use.

Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside - 117611-67-3

Specification

Description Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a natural product found in Camellia sinensis, Deverra scoparia, and other organisms with data available.
CAS No. 117611-67-3
Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
IUPAC Name 3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1
Standard InChI Key FYBMGZSDYDNBFX-KLUVJTJFSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator